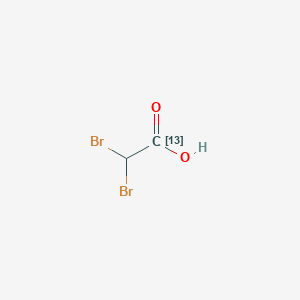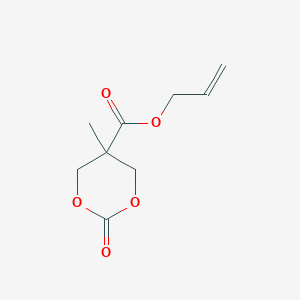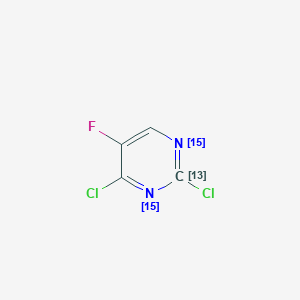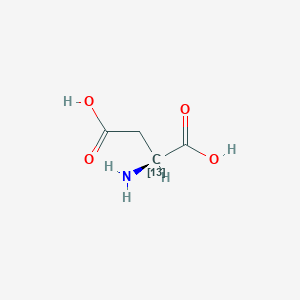
L-Glutamine-13C5,d5,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamine-13C5,d5,15N2, also known as L-Glutamic acid 5-amide-13C5,15N2,d5, is a stable isotope-labeled compound. It is a non-essential amino acid that is abundantly present in the human body and plays a crucial role in various metabolic processes. The compound is labeled with carbon-13, deuterium, and nitrogen-15, making it useful for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine-13C5,d5,15N2 involves the incorporation of stable isotopes into the L-Glutamine molecule. The process typically starts with the precursor molecules labeled with carbon-13, deuterium, and nitrogen-15. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamine-13C5,d5,15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form glutamate and ammonia.
Reduction: It can be reduced to form other amino acid derivatives.
Substitution: The amide group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions
Major Products Formed
Oxidation: Glutamate and ammonia.
Reduction: Amino acid derivatives.
Substitution: Various substituted amino acids
Wissenschaftliche Forschungsanwendungen
L-Glutamine-13C5,d5,15N2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glutamine in various biochemical pathways.
Biology: Employed in studies of cellular metabolism and protein synthesis.
Medicine: Used in clinical research to understand the role of glutamine in disease states and to develop new therapeutic strategies.
Industry: Utilized in the production of isotopically labeled proteins and other biomolecules for research and diagnostic purposes
Wirkmechanismus
L-Glutamine-13C5,d5,15N2 exerts its effects by participating in various metabolic pathways. It serves as a source of carbon and nitrogen for the synthesis of other biomolecules. The labeled isotopes allow researchers to track the compound’s movement and transformation within cells, providing insights into its role in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamine-13C5,15N2: Similar to L-Glutamine-13C5,d5,15N2 but without deuterium labeling.
L-Glutamine-13C5: Labeled only with carbon-13.
L-Glutamine-15N2: Labeled only with nitrogen-15
Uniqueness
This compound is unique due to its multiple stable isotope labels, which provide a more comprehensive understanding of its metabolic pathways compared to compounds labeled with a single isotope. This makes it particularly valuable in complex metabolic studies .
Eigenschaften
Molekularformel |
C5H10N2O3 |
|---|---|
Molekulargewicht |
158.126 g/mol |
IUPAC-Name |
(2S)-2,5-bis(15N)(azanyl)-2,3,3,4,4-pentadeuterio-5-oxo(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
ZDXPYRJPNDTMRX-GTWFMKDCSA-N |
Isomerische SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)[15NH2])[15NH2] |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)




![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)


